Silmitasertib - 1009820-21-6

Silmitasertib

Catalog Number: EVT-265850
CAS Number: 1009820-21-6
Molecular Formula: C19H12ClN3O2
Molecular Weight: 349.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Silmitasertib is under investigation in clinical trial NCT03904862 (Testing the Safety and Tolerability of CX-4945 in Patients With Recurrent Medulloblastoma Who May or May Not Have Surgery).
Silmitasertib is an orally bioavailable small-molecule inhibitor of the enzyme casein kinase II (CK2), with potential antineoplastic, anti-viral and immunomodulatory activities. Upon oral administration, silmitasertib selectively binds to and inhibits the activity of CK2. This may inhibit proliferation of CK2-expressing tumor cells, and may also inhibit the replication of severe acute respiratory syndrome coronavirus-2 (SARS-COV-2). In addition, this may restore normal host cell cytokine regulation, prevent cytokine storm and suppress the hyperactivation of the innate immune system. CK2, a protein kinase often overexpressed in a variety of cancer cell types, appears to be correlated with malignant transformation, tumor growth and survival. CK2 regulates a diverse array of pro-survival cellular processes including epidermal growth factor receptor (EGFR) signaling, PI3K/AKT/mTOR signaling, hedgehog (Hh) signaling, Hsp90 machinery, hypoxia, and interleukin (IL)-6 expression. CK2 also regulates the activity of XRCC1 and MDC1, two mediator/adaptor proteins that are essential for DNA repair. CK2 is upregulated by SARS-COV-2 and is associated with SARS-COV-2 viral replication and the development of cytokine storm.

CX-4945

Compound Description: CX-4945 is another name used to refer to Silmitasertib.

TBB

Compound Description: TBB (4,5,6,7-Tetrabromobenzotriazole) is a potent and selective inhibitor of casein kinase 2 (CK2) . It has been widely used as a pharmacological tool to study the cellular functions of CK2.

SGC-CK2-1

Compound Description: SGC-CK2-1 is a potent and selective small-molecule inhibitor of protein kinase CK2.

Relevance: SGC-CK2-1 shares a similar target profile with Silmitasertib, both acting as CK2 inhibitors. They are structurally distinct, potentially offering different pharmacological properties.

Acetoxystachybotrydial Acetate

Compound Description: Acetoxystachybotrydial Acetate is a natural compound isolated from the fungus Stachybotrys chartarum. It has been identified as a potent inhibitor of CK2.

N-(2, 4, 6-trimethylphenyl) phenanthridin-6-amine (MCULE-1492185963-0)

Compound Description: N-(2, 4, 6-trimethylphenyl) phenanthridin-6-amine (MCULE-1492185963-0) is a compound identified through in-silico studies as a potential inhibitor of casein kinase II (CK2). It exhibited superior binding characteristics compared to Silmitasertib in molecular docking simulations.

Synthesis Analysis

The synthesis of silmitasertib involves several key steps that are typical for the preparation of pyrazolopyrimidine derivatives. The synthetic route generally includes:

  1. Formation of the Pyrazolopyrimidine Core: This is achieved through nucleophilic aromatic substitution reactions, where appropriate substituents are introduced to the core structure.
  2. Functional Group Modifications: Various functional groups are added or modified to optimize binding affinity and selectivity towards casein kinase 2.
  3. Purification: The final product is purified using techniques such as column chromatography to ensure high purity necessary for biological testing.

The synthesis typically employs established methodologies from the literature, allowing for reproducibility and scalability .

Molecular Structure Analysis

Silmitasertib has a well-defined molecular structure characterized by a pyrazolopyrimidine scaffold. The molecular formula is C16H15N5C_{16}H_{15}N_5, with a molecular weight of approximately 295.32 g/mol. The structure includes:

  • A central pyrazolopyrimidine ring system.
  • Various substituents that enhance its binding properties to target kinases.

Crystallographic studies have revealed detailed interactions between silmitasertib and casein kinase 2, including hydrogen bonds and hydrophobic interactions that stabilize the inhibitor within the active site of the enzyme .

Chemical Reactions Analysis

Silmitasertib primarily acts through competitive inhibition of casein kinase 2, affecting its substrate phosphorylation. The compound's interaction with the enzyme can be described as follows:

  1. Binding Dynamics: Silmitasertib binds to the ATP-binding pocket of casein kinase 2, preventing substrate phosphorylation.
  2. Inhibition Mechanism: The inhibitor competes with ATP for binding, leading to a decrease in kinase activity.

Studies have shown that silmitasertib exhibits an IC50 value in the nanomolar range for casein kinase 2, demonstrating its potency .

Mechanism of Action

The mechanism of action of silmitasertib involves:

  1. Inhibition of Casein Kinase 2 Activity: By binding to the ATP site, silmitasertib inhibits the phosphorylation of downstream targets involved in cell cycle regulation and survival pathways.
  2. Induction of Cell Cycle Arrest: In various cancer cell lines, treatment with silmitasertib has been shown to induce G2/M phase cell cycle arrest, leading to reduced tumorigenicity and enhanced apoptosis .
  3. Impact on Signaling Pathways: Silmitasertib affects multiple signaling pathways by modulating the activity of proteins such as mTOR and Akt, which are crucial for cell growth and metabolism .
Physical and Chemical Properties Analysis

Silmitasertib exhibits several notable physical and chemical properties:

These properties are essential for its formulation in drug development and clinical applications .

Applications

Silmitasertib has several scientific uses, particularly in cancer research:

  1. Cancer Therapy: It is being investigated as a therapeutic agent for various cancers due to its ability to inhibit casein kinase 2, which is often overexpressed in tumors.
  2. Research Tool: As a chemical probe, silmitasertib is utilized in laboratory settings to elucidate the role of casein kinase 2 in cellular processes and disease mechanisms.
  3. Combination Therapy Studies: Ongoing research explores its potential synergistic effects when combined with other chemotherapeutic agents or targeted therapies.

The ongoing clinical trials aim to establish its efficacy and safety profile further, potentially leading to new treatment options for cancer patients .

Introduction to Silmitasertib in Kinase Inhibition Research

Role of Casein Kinase 2 (CK2) in Oncogenic Signaling Pathways

Casein Kinase 2 (CK2) is a constitutively active serine/threonine kinase with a tetrameric structure, typically comprising two catalytic subunits (α/α’) and two regulatory subunits (β). Unlike most kinases, CK2 does not require secondary messengers for activation, enabling persistent phosphorylation of over 300 substrates involved in cell survival, proliferation, and apoptosis evasion. Its overexpression is a hallmark of diverse cancers—including glioblastoma, hematological malignancies, and cholangiocarcinoma—where it drives oncogenesis through multiple mechanisms [4] [10].

CK2 exerts broad influence across critical signaling networks:

  • PI3K/Akt/mTOR Pathway: CK2 phosphorylates Akt at Ser129, stabilizing Akt and enhancing mTORC1 activity, which promotes protein synthesis and cell growth. In colorectal cancer (CRC), CK2-mediated mTORC1 activation supports G2/M progression and genomic stability [10].
  • PTEN Inactivation: CK2 phosphorylates the tumor suppressor PTEN at Ser380/Thr382/Ser383, inducing a closed conformation that abrogates its phosphatase activity. This enables unrestrained PI3K signaling, observed in chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML) [4].
  • NF-κB Activation: By phosphorylating IκBα, CK2 triggers its degradation, releasing NF-κB to translocate into the nucleus and transcribe pro-survival genes [8].
  • DNA Repair Modulation: CK2 phosphorylates DNA repair proteins (e.g., MDC1), compromising genomic integrity and fostering chemoresistance [4].

Table 1: CK2-Driven Oncogenic Pathways in Select Cancers

Cancer TypeKey CK2 SubstrateDownstream EffectClinical Impact
GlioblastomaIκBαNF-κB activation; JAK/STAT3 inductionTumor invasion, BBB disruption
Colorectal CancerAkt, mTORC1Uncontrolled protein synthesis, cell growthAnchorage-independent growth
Hematologic MalignanciesPTENPI3K hyperactivationChemoresistance in CLL/AML
CholangiocarcinomaPLK1G2/M arrest evasionPoor survival (<1 year median OS)

Silmitasertib as a Paradigm Shift in Multitarget Kinase Inhibition

Silmitasertib (CX-4945) represents a breakthrough in targeting CK2’s unique "multikinase" influence. As a highly selective ATP-competitive inhibitor (Ki = 0.38 nM for CK2 holoenzyme), it binds the conserved ATP-pocket of CK2α/α’ subunits via hydrophobic interactions with Val66, Ile174, and hydrogen bonding to Lys68 and Asp175 [7] [8]. This binding displaces ATP, suppressing phosphorylation of diverse substrates despite CK2’s lack of a canonical activation loop. Consequently, silmitasertib simultaneously modulates:

  • Metabolic Reprogramming: In head and neck squamous cell carcinoma (SCCHN), silmitasertib inhibits CK2-mediated phosphorylation of acetyl-CoA carboxylase (ACC), triggering massive lipid droplet accumulation and non-apoptotic cell death via lipotoxicity [1].
  • Transcriptional Networks: By suppressing CK2-dependent Notch and Hedgehog signaling, silmitasertib disrupts stemness in medulloblastoma and T-cell acute lymphoblastic leukemia (T-ALL) [2] [4].
  • Cytoskeletal Dynamics: In SARS-CoV-2-infected cells, CK2 phosphorylates cytoskeletal proteins to facilitate viral budding; silmitasertib blocks this process, revealing off-label antiviral potential [2] [6].

Unlike conventional kinase inhibitors, silmitasertib’s efficacy stems from systemic network disruption rather than single-pathway inhibition. For example, in cholangiocarcinoma, it induces PLK1 phosphorylation, destabilizing p53 and liberating Bax to activate mitochondrial apoptosis—a cascade distinct from its primary CK2 blockade [9].

Historical Development and Rational Design of Silmitasertib

The journey to silmitasertib began with Cylene Pharmaceuticals’ structure-based optimization of benzo[c][2,6]naphthyridine-8-carboxylic acid scaffolds. Early CK2 inhibitors like TBB (tetrabromobenzotriazole) and DMAT (2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole) exhibited suboptimal selectivity and pharmacokinetics. Through iterative medicinal chemistry, researchers modified the scaffold to enhance ATP-site complementarity:

  • Introduction of a 3-chlorophenylamino group at position 5 improved hydrophobic packing in the CK2α hinge region.
  • The carboxylic acid moiety at position 8 enabled hydrogen bonding with Lys68 and Asp175, critical for potency [8].

This yielded CX-4945 (later named silmitasertib), which demonstrated:

  • Oral bioavailability across murine, rat, and canine models.
  • Negligible cytochrome P450 inhibition, reducing drug-interaction risks.
  • Dose-dependent tumor suppression in xenografts [2] [8].

In 2010, silmitasertib became the first CK2 inhibitor to enter clinical trials. The WHO assigned the INN "silmitasertib" in 2011, cementing its identity distinct from earlier tool compounds [2]. Its development marked a transition from broad-spectrum kinase inhibitors to agents targeting "non-oncogene addiction"—where cancers rely on constitutively active kinases like CK2 for survival.

Table 2: Evolution of CK2 Inhibitors Culminating in Silmitasertib

CompoundChemical ClassCK2 IC50LimitationsSilmitasertib Advantages
TBBBenzotriazole~800 nMLow selectivity; cell impermeability1000-fold higher potency; cellular activity
DMATBenzimidazole~40 nMToxicity in vivoFavorable preclinical safety profile
CX-5011Naphthyridine derivative~5 nMPoor oral bioavailabilityOral activity; suitable for chronic dosing

Innovative Therapeutic ApplicationsRecent studies reveal unconventional cell-death mechanisms induced by silmitasertib:

  • Methuosis: In CRC cells, CK2 inhibition triggers catastrophic vacuolization via macropinocytosis—a process distinct from apoptosis. This is linked to mTORC1 suppression and G2/M arrest, abolishing clonogenic potential [10].
  • Blood-Brain Barrier (BBB) Restoration: In glioblastoma models, silmitasertib reduces U-87 cell viability and concurrently upregulates endothelial tight junctions (e.g., claudin-5), counteracting tumor-induced BBB disruption [5].
  • Synthetic Lethality: Silmitasertib synergizes with BCR-signaling inhibitors (ibrutinib) and nucleoside analogs (fludarabine) in CLL by amplifying PTEN activation and disabling anti-apoptotic signals [4].

Table 3: Synergistic Combinations of Silmitasertib in Hematologic Cancers

Combination PartnerCancer ModelEffect on IC50Mechanistic Basis
IbrutinibCLL3.2-fold reductionEnhanced suppression of BCR-PI3K signaling
FludarabineCLL4.1-fold reductionPTEN reactivation; Bax/Bcl-xL dissociation
Gemcitabine/CisplatinCholangiocarcinomaClinical trials ongoingPLK1-mediated p53 degradation

Future directions include developing CK2α’-selective allosteric inhibitors for neurodegenerative diseases [7] and dual CK2-HDAC hybrids to overcome resistance [3]. Silmitasertib’s capacity to destabilize oncogenic networks continues to position it as a versatile chemical probe and therapeutic candidate.

Properties

CAS Number

1009820-21-6

Product Name

Silmitasertib

IUPAC Name

5-(3-chloroanilino)benzo[c][2,6]naphthyridine-8-carboxylic acid

Molecular Formula

C19H12ClN3O2

Molecular Weight

349.8 g/mol

InChI

InChI=1S/C19H12ClN3O2/c20-12-2-1-3-13(9-12)22-18-15-6-7-21-10-16(15)14-5-4-11(19(24)25)8-17(14)23-18/h1-10H,(H,22,23)(H,24,25)

InChI Key

MUOKSQABCJCOPU-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)NC2=NC3=C(C=CC(=C3)C(=O)O)C4=C2C=CN=C4

Solubility

Soluble in DMSO, not in water

Synonyms

5-(3-chlorophenylamino)benzo(c)(2,6)naphthyridine-8-carboxylic acid
CX 4945
CX-4945
CX4945

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=NC3=C(C=CC(=C3)C(=O)O)C4=C2C=CN=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.